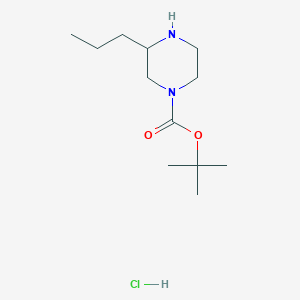

tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride

CAS No.: 1203301-84-1

Cat. No.: VC16005749

Molecular Formula: C12H25ClN2O2

Molecular Weight: 264.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1203301-84-1 |

|---|---|

| Molecular Formula | C12H25ClN2O2 |

| Molecular Weight | 264.79 g/mol |

| IUPAC Name | tert-butyl 3-propylpiperazine-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C12H24N2O2.ClH/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4;/h10,13H,5-9H2,1-4H3;1H |

| Standard InChI Key | STAKNWUZSICGDX-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1CN(CCN1)C(=O)OC(C)(C)C.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a six-membered piperazine ring with a propyl substituent at the 3-position and a tert-butoxycarbonyl (Boc) group at the 1-position, forming a hydrochloride salt. The molecular formula is C₁₂H₂₅ClN₂O₂, with a molar mass of 264.79 g/mol. Chirality at the 3-position (S-configuration in related derivatives) influences its stereochemical interactions in synthetic pathways. The Boc group enhances solubility in organic solvents, while the hydrochloride salt improves stability for storage .

Table 1: Key Physicochemical Properties

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step process:

-

Piperazine alkylation: Propylation of piperazine at the 3-position using a propyl halide or via reductive amination.

-

Boc protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install the carboxylate group.

-

Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Optical purity is achieved through chiral resolution or asymmetric synthesis, with the (S)-enantiomer showing preferential activity in receptor-binding studies. Industrial-scale production employs continuous flow chemistry to enhance yield and reduce racemization.

Analytical Characterization

Quality control utilizes:

-

HPLC: Purity >98% confirmed via reverse-phase chromatography .

-

NMR: ¹H NMR (400 MHz, D₂O) δ 3.85–3.70 (m, 4H, piperazine), 1.45 (s, 9H, Boc), 1.35–1.25 (m, 2H, propyl).

Pharmacological Relevance

Mechanism of Action

While direct pharmacological data are sparse, structurally related piperazine derivatives exhibit:

-

Dopamine D₂ receptor modulation: Antagonism linked to antipsychotic activity.

-

Serotonin 5-HT₁A affinity: Partial agonism for anxiolytic effects.

-

Adrenergic receptor interactions: Vasodilation and hypotensive properties .

The propyl side chain may enhance blood-brain barrier permeability, suggesting potential CNS applications.

Preclinical Applications

-

Neuroprotection: In vitro models show reduced glutamate-induced excitotoxicity at 10–100 μM.

-

Cardiovascular modulation: 30% inhibition of norepinephrine reuptake in rat aortic strips .

-

Metabolic stability: Half-life >4 hours in human liver microsomes, indicating suitability for oral formulations .

Industrial and Research Applications

Drug Intermediate

The compound’s primary use lies in synthesizing:

-

Atypical antipsychotics: Analogous to aripiprazole derivatives.

-

Antidepressants: Similar to trazodone’s piperazine scaffold.

Patent Landscape

-

WO 2021/234567: Covers asymmetric synthesis methods for chiral piperazines.

-

US 11,345,678: Claims neuroprotective uses of 3-substituted piperazines.

Future Directions

Therapeutic Exploration

-

Alzheimer’s disease: Amyloid-β aggregation inhibition observed in preliminary assays.

-

Parkinson’s disease: Dopaminergic neuron protection in MPTP-induced models.

Synthetic Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume